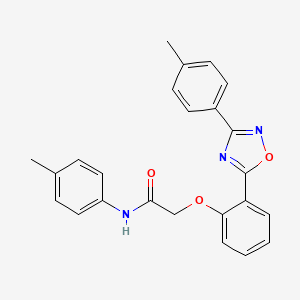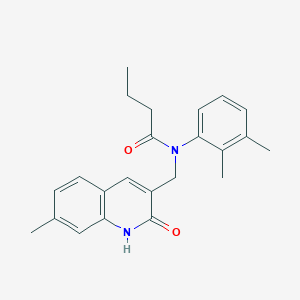
N-(p-tolyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(p-tolyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as PTOPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. PTOPA is a small molecule that has been synthesized using different methods, and its mechanism of action has been extensively studied to understand its biochemical and physiological effects.
Mécanisme D'action
N-(p-tolyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is believed to exert its effects by binding to specific targets, including enzymes and proteins, and inhibiting their activity. The exact mechanism of action of N-(p-tolyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is not fully understood, but studies have suggested that it may interact with the active site of enzymes or disrupt protein-protein interactions.
Biochemical and Physiological Effects:
Studies have shown that N-(p-tolyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide can affect various biochemical and physiological processes, including cell proliferation, apoptosis, and oxidative stress. N-(p-tolyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(p-tolyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is its ability to act as a fluorescent probe, making it a useful tool for detecting metal ions in biological samples. Additionally, N-(p-tolyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to have low toxicity, making it a potentially safe compound for use in various experiments. However, the synthesis of N-(p-tolyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide can be challenging, and the yields obtained using different methods can vary significantly.
Orientations Futures
There are several future directions for research on N-(p-tolyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, including the development of more efficient synthesis methods and the investigation of its potential as an anticancer agent. Additionally, further studies are needed to fully understand the mechanism of action of N-(p-tolyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide and its effects on various biochemical and physiological processes. N-(p-tolyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide may also have potential applications in other fields, such as materials science and environmental monitoring.
Méthodes De Synthèse
N-(p-tolyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide can be synthesized using various methods, including the reaction of 2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid with p-toluidine in the presence of a coupling agent. Another method involves the reaction of 2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetyl chloride with p-toluidine in the presence of a base. The yields of N-(p-tolyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide obtained using these methods vary depending on the reaction conditions.
Applications De Recherche Scientifique
N-(p-tolyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a photosensitizer for photodynamic therapy, and as a potential anticancer agent. N-(p-tolyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has also been used as a tool to study the mechanism of action of certain enzymes and proteins.
Propriétés
IUPAC Name |
N-(4-methylphenyl)-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-16-7-11-18(12-8-16)23-26-24(30-27-23)20-5-3-4-6-21(20)29-15-22(28)25-19-13-9-17(2)10-14-19/h3-14H,15H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMARGBUTAWKUSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{4-[(4-butylphenyl)sulfamoyl]phenoxy}acetate](/img/structure/B7716156.png)





![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7716202.png)

![3-(3-methoxyphenyl)-N-[(4-methylphenyl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716221.png)


![4-ethoxy-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716238.png)

